molecular formula C15H12N2O B1452316 4-(Quinolin-4-yloxy)aniline CAS No. 863503-93-9

4-(Quinolin-4-yloxy)aniline

Cat. No.: B1452316
CAS No.: 863503-93-9
M. Wt: 236.27 g/mol
InChI Key: IWMHEXQDMAAWAX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(Quinolin-4-yloxy)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the NorA efflux pump in Staphylococcus aureus, thereby enhancing the efficacy of antibiotics like ciprofloxacin . The interaction between this compound and the NorA efflux pump is primarily through binding to the active site of the pump, preventing the extrusion of antibiotics and increasing their intracellular concentration.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound disrupts the normal function of efflux pumps, leading to increased susceptibility to antibiotics

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the NorA efflux pump, inhibiting its function This inhibition is achieved through competitive binding at the active site, which prevents the pump from extruding antibiotics out of the cell

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of antibiotic susceptibility in bacterial cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance the efficacy of antibiotics without causing significant toxicity . At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where a minimum concentration is required to achieve the desired biochemical effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the overall efficacy and toxicity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates and exerts its biochemical effects . The distribution within tissues can vary, with higher concentrations observed in target tissues such as the liver and kidneys.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with its target biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-4-yloxy)aniline typically involves the reaction of 4-chloroquinoline with aniline in the presence of a base. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom is replaced by the aniline group. Common bases used in this reaction include potassium carbonate or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-purity starting materials, controlled reaction temperatures, and the use of solvents that facilitate the reaction. Additionally, industrial processes may employ continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Quinolin-4-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Quinolin-4-yloxy)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-(Quinolin-5-yloxy)aniline
  • 4-(Quinolin-6-yloxy)aniline
  • 4-(Quinolin-7-yloxy)aniline

Comparison: While these compounds share a similar quinoline-aniline structure, their biological activities and applications can vary significantly. The position of the ether linkage on the quinoline ring can influence the compound’s reactivity and interaction with biological targets. 4-(Quinolin-4-yloxy)aniline is unique due to its specific substitution pattern, which may confer distinct biological properties .

Properties

IUPAC Name

4-quinolin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMHEXQDMAAWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863503-93-9
Record name 4-(quinolin-4-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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